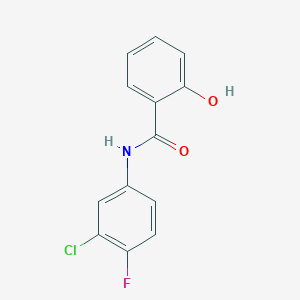

N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide

Vue d'ensemble

Description

N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a hydroxy group on the benzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide typically involves the reaction of 3-chloro-4-fluoroaniline with salicylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

One of the most significant applications of N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide is its role as a potent anti-inflammatory agent. Research indicates that HS-Ck effectively inhibits nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in tumor necrosis factor alpha (TNF-α)-stimulated chondrocytes, which are crucial in inflammatory responses.

Chondroprotective Effects

In the context of osteoarthritis treatment, HS-Ck has been identified as a promising candidate for chondroprotective therapies. Its ability to inhibit inflammatory processes suggests potential for preserving cartilage integrity and function.

Case Study Insights

A study employing parallel synthesis strategies demonstrated that HS-Ck was the most effective compound among several tested for reducing NO production in inflammatory models. This positions it as a valuable therapeutic agent for managing osteoarthritis-related inflammation .

Potential Cancer Therapeutics

Beyond its anti-inflammatory properties, there is emerging interest in the use of this compound as a chemotherapeutic agent. Its structural characteristics allow it to be a starting point for developing compounds targeting cancer pathways.

Research Findings

Studies have suggested that compounds related to HS-Ck may act on cancer-regulating targets, making them suitable candidates for further exploration in chemotherapy protocols .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. Additionally, the hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.

Comparaison Avec Des Composés Similaires

- N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Comparison: N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide is unique due to the presence of the hydroxy group on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. In contrast, similar compounds may lack this functional group, resulting in different properties and applications. For example, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine is known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), whereas N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has demonstrated antibacterial activity .

Activité Biologique

N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide, also referred to as HS-Ck, has garnered attention in medicinal chemistry due to its significant biological activities, particularly in anti-inflammatory and potential anti-cancer applications. This compound exhibits a complex mechanism of action involving various signaling pathways and cellular interactions.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClFNO2. The presence of halogen atoms (chlorine and fluorine) and a hydroxyl group contributes to its unique chemical reactivity and biological activity. The compound is classified as an aromatic amide, which is known for its potential pharmacological properties.

Research indicates that HS-Ck functions primarily as an anti-inflammatory agent by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in TNF-α-stimulated chondrocytes. This inhibition occurs through the downregulation of key transcription factors such as nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT-3) , which are crucial in inflammatory responses .

Key Findings:

- Inhibition of iNOS : HS-Ck was identified as a potent inhibitor of NO production, which is pivotal in inflammatory processes.

- Reduction of MMP-13 Expression : The compound also decreases the expression levels of matrix metalloproteinases (MMPs), particularly MMP-13, which are involved in cartilage degradation during osteoarthritis .

- Chondroprotective Effects : By modulating these pathways, HS-Ck demonstrates potential as a chondroprotective agent, offering therapeutic benefits in osteoarthritis treatment.

Comparative Biological Activity

To further understand the biological activity of HS-Ck, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their biological activities:

Anti-inflammatory Activity

A study demonstrated that HS-Ck significantly reduced TNF-α-induced NO production in chondrocytes, highlighting its potential as a therapeutic agent for inflammatory diseases such as osteoarthritis. The compound's ability to suppress iNOS expression was pivotal in this context, indicating a strong anti-inflammatory profile .

Cancer Research Implications

Research into compounds similar to HS-Ck has shown promise in targeting the Wnt/Frizzled signaling pathway, which is implicated in various cancers. Compounds that inhibit this pathway can potentially serve as effective cancer therapeutics by disrupting tumor growth signals .

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO2/c14-10-7-8(5-6-11(10)15)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSCLYSSJBEBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does HS-Ck exert its anti-inflammatory effects in TNF-α-stimulated chondrocytes?

A1: HS-Ck inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in chondrocytes stimulated with tumor necrosis factor alpha (TNF-α) []. This effect is mediated through the downregulation of two key inflammatory signaling pathways: nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT-3) []. By suppressing these pathways, HS-Ck effectively reduces the expression of iNOS and matrix metalloproteinases-13 (MMP-13), both of which contribute to inflammation and cartilage degradation in osteoarthritis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.